molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No.: B1315929
CAS No.: 83507-33-9
M. Wt: 215.29 g/mol
InChI Key: DCDAOVIVXGHHHU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one plays a significant role in various biochemical reactions. It has been observed to interact with κ-opioid receptors, exhibiting agonist activity . This interaction suggests that this compound may influence pain perception and mood regulation. Additionally, this compound has shown cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . The nature of these interactions involves binding to specific receptor sites, leading to downstream signaling effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In tumor cells, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, particularly those associated with opioid receptors, which can alter gene expression and cellular metabolism. The impact on cell function includes modulation of pain signals and potential anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with κ-opioid receptors . This binding activates the receptor, leading to a cascade of intracellular events that result in altered gene expression and enzyme activity. The compound’s structural rigidity, provided by its bicyclic backbone, enhances its binding affinity and specificity for these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained receptor activation and continuous cytotoxic effects on tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by activating κ-opioid receptors . At higher doses, it can induce toxic effects, including severe cytotoxicity and potential organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may also exhibit biological activity . These metabolic processes can affect the overall efficacy and toxicity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines the sites of action within the cell and contributes to the compound’s overall biological effects.

Chemical Reactions Analysis

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications:

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAOVIVXGHHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576131
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83507-33-9
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzylamine (127.4 g, 1.19 mol) in methanol (125 mL) was added dropwise over 3 h to a refluxing solution of cyclopentanone (100 g, 1.19 mol), paraformaldehyde (107 g, 3.57 mol), and glacial acetic acid (71.4 g, 1.19 mol) in methanol (600 mL) under nitrogen. After 1 h at reflux, the brown mixture was stirred overnight at 25° C. and concentrated in vacuo. The resulting oil was diluted with water (200 mL) and basified with 6 N NaOH (200 mL). The aqueous solution was extracted with dichloromethane (3×400 mL). The combined organic extracts were dried (Na2SO4), and concentrated in vacuo. The residue was chromatographed, eluting with ethyl acetate: dichloromethane (1:35), to afford 47.6 g (19%) of the sub-title compound as a yellow oil.
Quantity
127.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
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107 g
Type
reactant
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71.4 g
Type
reactant
Reaction Step One
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125 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
19%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

3-Benzyl-8,8-dimethoxy-3-aza-bicyclo[3.2.1]octane (50.4 g, 0.19 mol) and 3N HCl (500 mL) were heated to reflux 4 h (or until judged complete by TLC). Upon cooling to room temperature, the aqueous solution containing product was washed with ether (2×200 mL) then back extracted from the ether layer with 1N HCl (100 mL). The combined aqueous layers were made alkaline with NaOH (˜50 g) in water (500 mL). The product was extracted with EtOAc (3×300 mL), washed with saturated aqueous NaCl solution (1×200 mL), dried over Na2SO4, filtered through a pad of silica (5×4 in), rinsed with 100% EtOAc, and concentrated to a brown liquid (42.0 g, 100%). (TLC 30% EtOAc/hexanes Rf 0.55); 1H NMR (400 MHz, CDCl3) δ 7.37–7.24 (5H), 3.59 (s, 2H), 2.98 (ddd, J=9.5, 4.2, 2.1 Hz, 2H), 2.54 (d, J=10.8 Hz, 2H), 2.16 (brs, 2H), 2.06 (dd, J=12.4, 4.8 Hz, 2H), 1.85 (m, 2H); APCI MS m/z 216.3 (M+1)+.
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of benzylamine (21.85 ml, 200 mmol) in tert-butanol (48 ml) was added paraformaldehyde (12 g, 400 mmol), conc. HCl (18 ml, 220 mmol) and cyclopentanone (46 ml, 520 mmol) and the resulting mixture heated at 800° C. for 3 h. The mixture was cooled and diluted with water (200 ml) and extracted with EtOAc (3×200 ml); combined organic layers discarded and remaining aqueous layer evaporated. The residue dissolved in acetic acid (200 ml) and added over 1 h to a mixture of paraformaldehyde (12 g, 400 mmol) and cone. HCl (16.4 ml, 200 mmol) in acetic acid (200 ml) heated at 95° C. After complete addition mixture continued heating at 95° C. for 1 h then cooled to RT and evaporated. The residue was partitioned between EtOAc and sat. NaHCO3, the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 65i) eluent: 100% Hexanes (450 ml), gradient rising from 100% Hexanes to 25% EtOAc in Hexanes (1500 ml), then 25% EtOAc in Hexanes (1000 ml), to afford the title compound 19 g (44%) as a clear oil. 1H NMR (CDCl3): 1.88 (m, 2H), 2.07 (m, 2H), 2.18 (s, 2H), 2.56 (d, J 10.0 Hz, 2H), 2.99 (m, 2H), 3.61 (d, J 2.0 Hz, 2H), 7.29 (m, 1H), 7.35 (m, 4H).
Quantity
21.85 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
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3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
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3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 6
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

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